2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Cyclohexene Moiety: The cyclohexene ring is synthesized through a series of reactions starting from simple alkenes. This involves the use of catalysts and specific reaction conditions to ensure the correct formation of the cyclohexene structure.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the cyclohexene moiety through a nucleophilic substitution reaction. This step requires precise control of reaction conditions, including temperature and pH, to achieve the desired product.
Introduction of the Ethanol Group: Finally, the ethanol group is introduced through a reduction reaction, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The cyclohexene moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,6,6-Trimethylcyclohexen-1-yl)ethanol: Shares the cyclohexene moiety but lacks the piperazine ring.
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone: Contains a similar cyclohexene structure but differs in the functional groups attached.
Uniqueness
The uniqueness of 2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol lies in its combined structure of a piperazine ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
2-[4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-15-5-4-7-17(2,3)16(15)6-8-18-9-11-19(12-10-18)13-14-20/h20H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPALGREUCORJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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